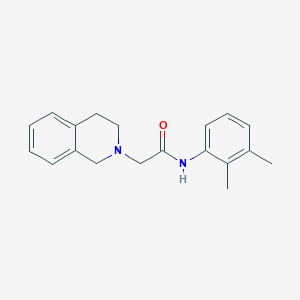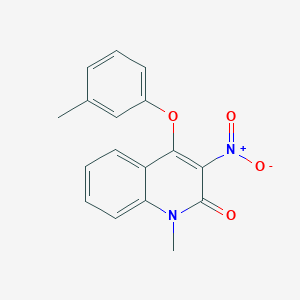![molecular formula C19H28N2O2 B5879565 N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. AZD9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a potential candidate for future cancer therapies.
Mecanismo De Acción
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide works by irreversibly binding to the mutated EGFR protein, which is present in NSCLC patients with the T790M mutation. This binding blocks the signaling pathways that promote cancer cell growth and survival. Unlike first-generation EGFR inhibitors, which also bind to wild-type EGFR, N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide selectively targets the mutated form of the protein, reducing the risk of side effects.
Biochemical and Physiological Effects:
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in NSCLC cells with the T790M mutation. It also reduces the size of tumors in preclinical models and in clinical trials. N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has a half-life of approximately 25 hours, and it is primarily metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has several advantages as a research tool. Its unique mechanism of action makes it a valuable tool for studying EGFR signaling pathways and resistance mechanisms in NSCLC. However, its complex synthesis method and high cost may limit its use in some research settings. Additionally, its specificity for the T790M mutation may limit its utility in studying other types of cancer.
Direcciones Futuras
There are several potential future directions for N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide research. One area of focus is the development of combination therapies that can enhance the efficacy of N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide and overcome resistance mechanisms. Another area of interest is the use of N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide in other types of cancer that have mutations in the EGFR pathway. Additionally, research is ongoing to identify biomarkers that can predict response to N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide and guide treatment decisions.
Métodos De Síntesis
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with 1-azepanecarboxylic acid, followed by the addition of 2-ethylbutyryl chloride. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide showed significant efficacy in NSCLC patients with the T790M mutation, which is the most common cause of resistance to first-generation EGFR inhibitors. In a phase II trial, N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide demonstrated an overall response rate of 51% in NSCLC patients who had developed resistance to second-generation EGFR inhibitors.
Propiedades
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-15(4-2)18(22)20-17-11-9-10-16(14-17)19(23)21-12-7-5-6-8-13-21/h9-11,14-15H,3-8,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCBPLPRYILNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylcarbonyl)phenyl]-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)

![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)






![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)